![molecular formula C19H16N4O2 B2391866 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-45-9](/img/structure/B2391866.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

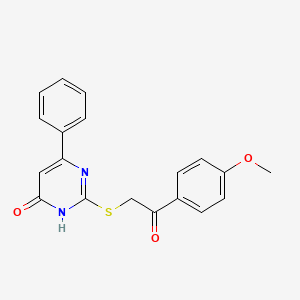

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest for many researchers . The yield of these reactions can be quite high, with some reactions yielding up to 82% . The synthesis often involves the use of IR (KBr, cm-1), MS (FAB) m/z, and 1H-NMR (δ ppm) .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “this compound”, can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, which has led to their use in the synthesis of new chemical entities . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be analyzed using various techniques such as IR (KBr), 1H NMR (300 MHz, DMSO-d6), and MS (FAB) m/z . For example, the melting point of some benzoxazole derivatives can range from 238.4°C to 280°C .Scientific Research Applications

Antibacterial Agents

A study focused on the design, synthesis, and QSAR studies of analogs of pyrazole derivatives, showing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited activity at non-cytotoxic concentrations, indicating their potential as antibacterial agents (Palkar et al., 2017).

Biological Evaluation of Benzamides

Another research synthesized different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, evaluating their potential biological applications. These compounds showed promising inhibitory activity against various enzymes, suggesting their significance in medicinal chemistry as potential drug candidates (Saeed et al., 2015).

Antipyrine-like Derivatives

Research on antipyrine-like derivatives demonstrated their intermolecular interactions, with studies including X-ray structure characterization and DFT calculations. These studies offer insights into the structural and electronic factors influencing the biological activity of such compounds, potentially guiding the design of new therapeutic agents (Saeed et al., 2020).

Heterocyclic α-Amino Acids Synthons

A study on heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids explored the synthesis and potential applications of these compounds in peptide chemistry. This research opens new avenues for the development of peptide-based therapeutics and biomaterials (Strässler et al., 1997).

Antioxidant Studies

The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides indicate that these compounds possess moderate to significant radical scavenging activity. Such compounds could serve as a basis for developing new antioxidant agents (Ahmad et al., 2012).

Mechanism of Action

Target of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains . They have also shown anticancer activity in comparison to 5-fluorouracil . The interaction of the compound with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to the observed pharmacological effects.

Biochemical Pathways

For instance, in the context of their anticancer activity, these compounds may interfere with cell proliferation pathways, induce apoptosis, or inhibit angiogenesis .

Pharmacokinetics

The biological activities of benzoxazole derivatives suggest that they are likely to be well-absorbed and distributed in the body to exert their effects .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of activities exhibited by benzoxazole derivatives. For instance, in their role as antimicrobial agents, these compounds may inhibit the growth of bacteria and fungi . As anticancer agents, they may inhibit cell proliferation, induce apoptosis, or inhibit angiogenesis .

Safety and Hazards

While the specific safety and hazards of “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” are not specified in the search results, it’s important to note that all chemical compounds should be handled with appropriate safety measures. Some benzoxazole derivatives have shown hepato toxicity .

Future Directions

The future directions for the study of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide”, involve further exploration of their wide spectrum of pharmacological activities . There is also interest in developing new synthetic pathways for these compounds .

Properties

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABSVYXTVAQAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)

![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)

![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2391802.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)